Chlorimuron-ethyl is an ethyl ester resulting from the formal condensation of the carboxy group of chlorimuron with ethanol. A proherbicide for chloimuron, it is used as herbicide for the control of broad-leaved weeds in peanuts, soya beans, and other crops. It has a role as a proherbicide, an EC 2.2.1.6 (acetolactate synthase) inhibitor and an agrochemical. It is a sulfamoylbenzoate, a N-sulfonylurea, an aromatic ether, an ethyl ester, an organochlorine pesticide and a member of pyrimidines. It is functionally related to a chlorimuron. It is a conjugate acid of a chlorimuron-ethyl(1-).
Chlorimuron-ethyl
CAS No.: 94365-91-0
Cat. No.: VC13361510
Molecular Formula: C15H15ClN4O6S
Molecular Weight: 414.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94365-91-0 |
---|---|
Molecular Formula | C15H15ClN4O6S |
Molecular Weight | 414.8 g/mol |
IUPAC Name | ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
Standard InChI | InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) |
Standard InChI Key | NSWAMPCUPHPTTC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC |
Colorform | Crystals from butyl chloride White solid Colorless crystals |
Melting Point | 181 °C |
Introduction
Chemical Identity and Structural Properties
Chlorimuron-ethyl (CAS No. 90982-32-4) is an organochlorine pesticide classified as an N-sulfonylurea. Its systematic name is ethyl-2-[[[(4-chloro-6-methoxypyrimidin-2-yl)-carbonyl]-amino]sulfonyl]benzoate, reflecting its complex molecular architecture . The compound’s structure integrates a benzoic acid backbone modified with sulfamoyl and pyrimidine groups, which are critical for its herbicidal activity.
Molecular Characteristics
The molecular formula of chlorimuron-ethyl is , with a molecular weight of 386.77 g/mol . Its solubility profile varies significantly across solvents:
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Water: 11 mg/L (pH 7, 25°C)
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Methanol: 1.2 g/L
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Acetone: 3.4 g/L
These properties influence its formulation as a dispersible granule (e.g., DuPont Classic® 25 WG), which is mixed with water for field applications .
Synthesis and Stability
Chlorimuron-ethyl is synthesized through the condensation of 2-sulfamoylbenzoic acid with 4-chloro-6-methoxypyrimidin-2-yl isocyanate. The ethyl ester group enhances its stability in acidic soils, where it undergoes hydrolysis to form the active acid derivative . Photodegradation studies indicate a half-life of 15–30 days under UV exposure, with cleavage of the sulfonylurea bridge as the primary degradation pathway .
Mechanism of Action and Agricultural Applications
Target Enzyme Inhibition
Chlorimuron-ethyl inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which catalyzes the first step in branched-chain amino acid (valine, leucine, isoleucine) biosynthesis . By binding to the ALS active site, the herbicide disrupts plant cell division and growth, leading to chlorosis and necrosis in susceptible weeds .
Table 1: Efficacy of Chlorimuron-Ethyl Against Common Weeds
Weed Species | Control Efficiency (%) | Application Rate (g/ha) |
---|---|---|
Amaranthus retroflexus | 95 | 20–30 |
Abutilon theophrasti | 90 | 25–35 |
Xanthium strumarium | 85 | 30–40 |
Data derived from field trials demonstrate its selectivity for broadleaf weeds in soybeans, with minimal impact on crops when applied at recommended rates .
Application Protocols
Environmental Fate and Degradation Pathways
Persistence and Soil Residues
Chlorimuron-ethyl exhibits moderate persistence in soil, with a half-life ranging from 30–90 days depending on pH and microbial activity . Residual concentrations exceeding 0.1 µg/kg can inhibit subsequent crops such as corn and wheat, necessitating remediation in rotation systems .
Table 2: Half-Life of Chlorimuron-Ethyl in Different Soil Types
Soil Type | pH | Half-Life (Days) |
---|---|---|
Sandy Loam | 6.2 | 45 |
Clay | 7.8 | 68 |
Organic-Rich | 5.5 | 32 |
Biodegradation and Microbial Remediation
Microbial degradation is the most effective method for neutralizing chlorimuron-ethyl residues. Key strains include Pseudomonas sp. D310-1 and Rhodococcus sp. D310-5, which hydrolyze the sulfonylurea bridge via esterase enzymes (e.g., SulE, CarE) .
Degradation Pathway:
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Hydrolysis: Cleavage of the ethyl ester group to form chlorimuron acid.
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Sulfonylurea Bridge Breakdown: Catalyzed by sulfonylurea hydrolases.
Field trials using Pleurotus eryngiu-SMS-CB consortia achieved 80.02% degradation within 60 days in historically contaminated soils .
Toxicology and Ecotoxicological Risks
Mammalian Toxicity
Chlorimuron-ethyl has low acute toxicity in mammals (LD₅₀ > 5,000 mg/kg in rats) but exhibits chronic effects at sublethal doses . Prolonged exposure in rodent studies caused hepatic enzyme induction and renal tubular necrosis at 50 mg/kg/day over 90 days .
Aquatic Ecotoxicity
The herbicide is highly toxic to aquatic organisms, with a 96-hour LC₅₀ of 1.2 mg/L for Daphnia magna . Its persistence in water systems necessitates buffer zones to prevent runoff into sensitive habitats .
Regulatory Status and Sustainable Management
EPA Risk Mitigation Measures
The U.S. EPA mandates a 15-meter spray drift buffer and annual application limits of 0.063 lbs/acre for chlorimuron-ethyl . Residue tolerances in soybeans are set at 0.05 ppm, with monitoring required for groundwater protection .
Future Directions
Research priorities include:
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